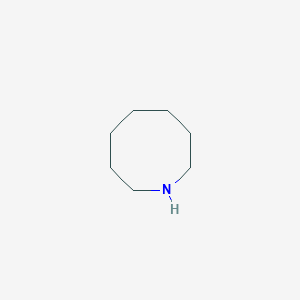

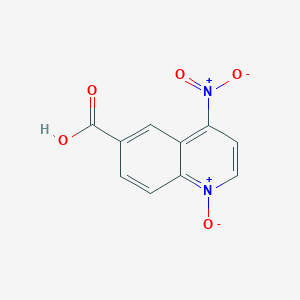

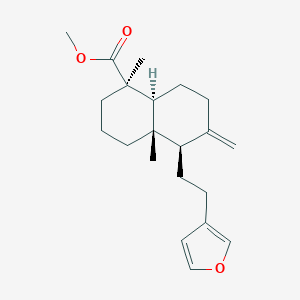

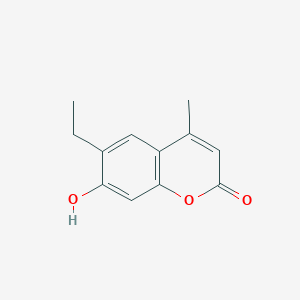

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Overview

Description

The compound "6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one" belongs to the chromen-2-one or coumarin derivatives family, which are known for their diverse pharmacological activities and are widely studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods, including one-pot synthesis techniques. For example, one efficient synthesis route for similar compounds involves three-component condensation reactions catalyzed by specific catalysts in good to excellent yields and short reaction times (Wan et al., 2014). These methodologies highlight the versatility and efficiency of synthesizing chromen-2-one derivatives.

Molecular Structure Analysis

The crystal structure of closely related compounds has been determined, showing they crystallize in specific crystal systems with defined cell constants, and interactions such as p-p stacking play a significant role in their structural formation (Manolov, Morgenstern, & Hegetschweiler, 2012). This information is crucial for understanding the molecular geometry and intermolecular interactions of chromen-2-one derivatives.

Chemical Reactions and Properties

Chromen-2-one derivatives undergo a variety of chemical reactions, including Michael addition, aldol condensation, and cyclization, to form structurally diverse compounds. These reactions are often promoted by catalysts and can lead to compounds with several different substituents, indicating the chemical versatility of chromen-2-one derivatives (Poudel & Lee, 2014).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the crystal system, cell constants, and hydrogen bonding interactions contribute to the stability and solubility of these compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

Chromen-2-one derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, the ability to form hydrogen bonds, and participate in π-π stacking interactions. These properties are essential for their chemical behavior and potential applications in various fields (Manolov, Morgenstern, & Hegetschweiler, 2012).

Scientific Research Applications

Synthesis Techniques and Derivatives : Some papers focus on synthesizing derivatives of 2H-chromen-2-one and related compounds. For instance, Wang Huiyana (2013) synthesized a series of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using ultrasonic irradiation, emphasizing high yield, shorter reaction time, and mild conditions (Wang Huiyana, 2013).

Biological Activities : Several studies have explored the biological activities of 2H-chromen-2-one derivatives. J. A. Kumar et al. (2013) synthesized new benzyl 2H-chromenones and found some derivatives to be potent ABTS.+ radical scavengers and α-amylase inhibitors (J. A. Kumar et al., 2013). Similarly, T. Patjana et al. (2019) isolated compounds from Xylaria sp. SWUF09-62 fungus, including a 6-ethyl-8-hydroxy-4H-chromen-4-one derivative, which exhibited anti-inflammatory properties and cytotoxicity against certain cells (T. Patjana et al., 2019).

Antioxidant Properties : S. Stanchev et al. (2009) investigated the antioxidant activity of 4-hydroxycoumarin derivatives, including various 2-oxo-2H-chromen-3-yl compounds, finding one compound to have significant scavenging activity at high concentrations (S. Stanchev et al., 2009).

Antimicrobial Activity : M. Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and evaluated their antimicrobial activity, providing insights into the potential use of these compounds in fighting bacterial infections (M. Čačić et al., 2006).

Structural Analysis : Studies like those by I. Manolov et al. (2012) have focused on the structural determination of similar compounds, which is crucial for understanding their chemical properties and potential applications (I. Manolov et al., 2012).

Safety And Hazards

properties

IUPAC Name |

6-ethyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDTWGXIYHPUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902340 | |

| Record name | NoName_1580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.